molecular formula C7H5Cl2N3O2S B8648103 5-CHLORO-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-SULFONYL CHLORIDE CAS No. 175965-06-7

5-CHLORO-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-SULFONYL CHLORIDE

Cat. No.: B8648103
CAS No.: 175965-06-7
M. Wt: 266.10 g/mol
InChI Key: IXRBCQDYNLDNDM-UHFFFAOYSA-N
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Description

5-CHLORO-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-SULFONYL CHLORIDE is a heterocyclic compound that belongs to the triazolopyridine family This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a sulfonyl chloride group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-SULFONYL CHLORIDE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1,2,4-triazole with 4-chloro-3-oxobutanoate in the presence of acetic acid, followed by chlorination using phosphorus oxychloride . This method provides a straightforward route to the desired compound with good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-SULFONYL CHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, and thiols for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and other peroxides for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include sulfonamide, sulfonate, and sulfonothioate derivatives, as well as various oxidized and reduced forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CHLORO-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-SULFONYL CHLORIDE is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound for various synthetic and research applications .

Properties

CAS No.

175965-06-7

Molecular Formula

C7H5Cl2N3O2S

Molecular Weight

266.10 g/mol

IUPAC Name

5-chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride

InChI

InChI=1S/C7H5Cl2N3O2S/c1-4-2-5(8)12-6(3-4)10-7(11-12)15(9,13)14/h2-3H,1H3

InChI Key

IXRBCQDYNLDNDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NN2C(=C1)Cl)S(=O)(=O)Cl

Origin of Product

United States

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